molecular formula C12H17NO2 B12742875 Madam-6 CAS No. 207740-46-3

Madam-6

Cat. No.: B12742875
CAS No.: 207740-46-3
M. Wt: 207.27 g/mol
InChI Key: CRQPDNIUPWXPNK-UHFFFAOYSA-N
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Description

Madam-6 (chemical name: 2,N-dimethyl-4,5-methylenedioxyamphetamine) is a synthetic phenethylamine derivative first synthesized by Alexander Shulgin in his exploration of psychoactive compounds . Structurally, it is an analog of MDMA (3,4-methylenedioxymethamphetamine, commonly known as ecstasy), with a methyl group added at the 6-position of the phenyl ring (Figure 1). This modification was intended to probe the steric and electronic effects of substituents on the compound’s pharmacological activity.

Shulgin’s synthesis involved reductive amination of 2-methyl-4,5-methylenedioxyphenylacetone with methylamine, yielding a hydrochloride salt with a melting point of 206–207°C . Despite its structural similarity to MDMA, this compound exhibits negligible psychoactive effects even at high doses (>280 mg), as reported in Shulgin’s self-experiments . This inactivity contrasts sharply with MDMA’s well-documented potency (active at 80–150 mg) and highlights the critical role of substituent positioning in phenethylamine pharmacology.

Properties

CAS No.

207740-46-3

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

N-methyl-1-(6-methyl-1,3-benzodioxol-5-yl)propan-2-amine

InChI

InChI=1S/C12H17NO2/c1-8-4-11-12(15-7-14-11)6-10(8)5-9(2)13-3/h4,6,9,13H,5,7H2,1-3H3

InChI Key

CRQPDNIUPWXPNK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1CC(C)NC)OCO2

Origin of Product

United States

Preparation Methods

Madam-6 can be synthesized through a series of chemical reactions starting from safrole, a natural compound found in sassafras oil. The synthetic route involves the following steps:

    Isomerization of Safrole: Safrole is isomerized to isosafrole using a base such as potassium hydroxide.

    Oxidation: Isosafrole is then oxidized to form 3,4-methylenedioxyphenyl-2-propanone (MDP2P) using an oxidizing agent like potassium permanganate.

    Reductive Amination: MDP2P undergoes reductive amination with methylamine to form 2, N-dimethyl-4,5-methylenedioxyamphetamine (this compound).

Chemical Reactions Analysis

Madam-6 undergoes several types of chemical reactions:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium cyanoborohydride, and nucleophiles such as alkyl halides. Major products formed from these reactions include ketones, carboxylic acids, secondary amines, and substituted derivatives.

Mechanism of Action

The mechanism of action of Madam-6 involves its interaction with serotonin transporters. It binds to these transporters, inhibiting the reuptake of serotonin and thereby increasing its availability in the synaptic cleft. This interaction is similar to that of MDMA, although this compound exhibits significantly weaker effects . The molecular targets involved include the serotonin transporter proteins, which play a crucial role in regulating serotonin levels in the brain .

Comparison with Similar Compounds

Comparison with Similar Compounds

Madam-6 belongs to a family of methylenedioxy-substituted amphetamines. Key structural analogs and their pharmacological differences are summarized below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Key Modifications Potency (Active Dose) Primary Effects Key Findings
MDMA (ADAM) 3,4-methylenedioxy-N-methylamphetamine None 80–150 mg Empathogenic, stimulant Binds to serotonin, dopamine, and norepinephrine transporters .
MDA 3,4-methylenedioxyamphetamine Lacks N-methyl group 80–150 mg Psychedelic, stimulant Metabolized to MDMA; acts as a serotonin receptor agonist .
This compound 2,N-dimethyl-4,5-methylenedioxyamphetamine Methyl at 6-position, N-methyl >280 mg (inactive) No significant effects Steric hindrance from 6-methyl group disrupts receptor binding .
Madam-2 2,N-dimethyl-3,4-methylenedioxyamphetamine Methyl at 2-position, N-methyl Unknown Hypothesized to retain activity Positional isomer of this compound; steric effects may be less disruptive .

Structural and Pharmacological Insights

Steric Hindrance in this compound :
The 6-methyl group in this compound introduces steric bulk adjacent to the amine side chain, likely impeding interactions with serotonin (5-HT) and dopamine receptors. Shulgin speculated that this steric clash prevents hydroxylation or optimal receptor docking, critical steps for MDMA-like activity .

Contrast with MDMA: MDMA’s 3,4-methylenedioxy group facilitates strong binding to monoamine transporters. In contrast, this compound’s shifted methylenedioxy group (4,5-position) and added methyl substituent disrupt this interaction, rendering it pharmacologically inert .

MADAM-2: A Hypothetical Active Analog :
The positional isomer Madam-2 (methyl at the 2-position) remains untested but is theorized to retain activity. The 2-methyl group may avoid steric clashes, allowing receptor engagement similar to MDMA .

Metabolic and Toxicity Data

Limited studies exist on this compound’s metabolism or toxicity due to its inactivity. However, analogs like 5-methyl-MDA (a related compound) show increased potency compared to MDA, suggesting that methyl group placement can enhance or abolish activity depending on the position .

Key Research Findings

  • Structural-Activity Relationship (SAR): The 6-methyl group’s steric effects are a critical determinant of inactivity, highlighting the sensitivity of phenethylamine pharmacology to minor structural changes .
  • Theoretical Implications : this compound’s inactivity supports models of serotonin transporter binding that require unhindered access to the 3,4-methylenedioxy region .

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